molecular formula C15H13BrO3 B15373239 (3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone CAS No. 104689-84-1

(3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone

Cat. No.: B15373239
CAS No.: 104689-84-1
M. Wt: 321.16 g/mol
InChI Key: ZOGGCANWSVNPFY-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone is a diaryl methanone featuring two distinct aromatic rings: a 3-bromo-4-methoxyphenyl group and a 4-methoxyphenyl group connected via a ketone bridge.

Properties

CAS No.

104689-84-1

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H13BrO3/c1-18-12-6-3-10(4-7-12)15(17)11-5-8-14(19-2)13(16)9-11/h3-9H,1-2H3

InChI Key

ZOGGCANWSVNPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents critically affect physical properties. For example:

  • (3-Bromophenyl)(4-methoxyphenyl)methanone (CAS 54118-76-2) lacks the 4-methoxy group on the brominated ring, reducing steric hindrance compared to the target compound .
  • (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j, ) exhibits a melting point of 128–130°C, lower than many brominated analogs, suggesting bromine’s bulky nature elevates melting points .
  • 4-(4-(4-Methoxyphenyl)thiazole-2-carbonyl)benzonitrile (4o, ) has a higher melting point (146–148°C), attributed to the polar nitrile group enhancing intermolecular interactions .
Table 1: Physical Properties of Selected Diarylmethanones
Compound Melting Point (°C) Yield (%) Key Substituents Reference
(3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone (Target) N/A N/A 3-Br, 4-OMe (both rings) -
(3-Bromophenyl)(4-methoxyphenyl)methanone N/A N/A 3-Br, 4-OMe (one ring)
(4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone 128–130 60 Thiazole, 4-F, 4-OMe
(4,7-Dichloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone Oil (no MP) 82 Benzofuran, Cl, 4-OMe
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone N/A N/A 5-Br, 2-OMe, cyclohexyl

Electronic and Solvent Effects

  • Dipole Moments: Studies on (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone () revealed solvent-dependent dipole moments, with increased polarity causing bathochromic shifts in UV-Vis spectra. This suggests similar methanones exhibit significant solvatochromism, useful in optoelectronic applications .
  • Halogen Impact: Bromine’s electronegativity enhances electrophilic reactivity, as seen in (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone, where bromine directs regioselectivity in subsequent reactions .

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